4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
Overview
Description
- 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine is a chemical compound with the molecular formula C9H9F3N2 .
- It contains a trifluoromethyl group (CF₃) attached to a quinazolin-2-amine core.
- The compound’s structure includes a quinazoline ring system, which is a bicyclic heterocycle containing two fused six-membered rings.
- The trifluoromethyl group is a strong electron-withdrawing substituent, affecting the compound’s reactivity and properties.
Synthesis Analysis
- The synthesis of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine can involve various methods, but specific details would require access to relevant research papers. Generally, synthetic routes may include:
- Cyclocondensation reactions : These reactions can introduce the trifluoromethyl group into the quinazoline ring system. For example, using a trifluoromethyl-containing building block or exchanging chlorine for fluorine atoms.
- Vapor-phase reactions : These methods can yield key intermediates for further synthesis.
Molecular Structure Analysis
- The molecular formula of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine is C9H9F3N2 .
- The compound’s structure includes a quinazoline ring system with a trifluoromethyl group attached.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound would depend on the context and intended applications. However, the presence of the trifluoromethyl group can significantly influence reactivity and interactions.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Not specified.
- Boiling Point : Not specified.
- Solubility : Solubility in various solvents would depend on the compound’s specific structure.
- Appearance : Likely a white or off-white solid.
- Chemical Properties :
- Reactivity would be influenced by the presence of the trifluoromethyl group and the quinazoline ring system.
Scientific Research Applications
-
Agrochemicals and Pharmaceuticals
- Trifluoromethylpyridine (TFMP) and its intermediates, which include 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine, are important ingredients for the development of agrochemical and pharmaceutical compounds .
- The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
- In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
- Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Synthetic Building Block
-
Dyestuff
Safety And Hazards
- The compound is classified as follows:
- Flammable liquids (Category 4): Handle with care near open flames.
- Acute toxicity, Oral (Category 4): Harmful if swallowed.
- Skin irritation (Category 2): May cause skin irritation.
- Eye irritation (Category 2A): May cause serious eye irritation.
- Precautionary measures include wearing protective gear, avoiding ingestion, and ensuring proper ventilation.
Future Directions
- Further research is needed to explore the compound’s potential applications, biological effects, and safety profiles.
properties
IUPAC Name |
4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)7-5-3-1-2-4-6(5)14-8(13)15-7/h1-4H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGLGUYFUNFDRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348745 | |
Record name | 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine | |
CAS RN |
256954-38-8 | |
Record name | 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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